molecular formula C5H11ClN4 B1471206 4-Azidopiperidine hydrochloride CAS No. 852030-95-6

4-Azidopiperidine hydrochloride

Cat. No.: B1471206
CAS No.: 852030-95-6
M. Wt: 162.62 g/mol
InChI Key: VWCOBSROGHKKEW-UHFFFAOYSA-N
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Description

4-Azidopiperidine hydrochloride (CAS 852030-95-6) is a versatile piperidine-based building block prized in organic synthesis and medicinal chemistry research for its reactive azide functional group . With a molecular formula of C 5 H 10 N 4 •HCl and a canonical SMILES of Cl.[N-]=[N+]=NC1CCNCC1, this compound serves as a key precursor for the synthesis of more complex nitrogen-containing heterocycles . The azide group is particularly valuable for participating in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and modular formation of 1,2,3-triazole linkages for constructing molecular scaffolds . As a piperidine derivative, it is part of a critically important class of heterocycles in drug discovery; piperidine rings are found in more than twenty classes of pharmaceuticals, forming the core scaffold of numerous active compounds . Researchers utilize this reagent to incorporate the 4-azidopiperidine moiety into potential drug candidates, such as histamine H3 receptor ligands or other neuroactive molecules . The compound is supplied as a solid and requires careful handling. It is classified as harmful and may cause skin and eye irritation, as well as respiratory irritation . As with all chemicals of this nature, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azidopiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-9-8-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCOBSROGHKKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852030-95-6
Record name 4-azidopiperidine hydrochloride
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Foundational & Exploratory

4-Azidopiperidine HCl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Azidopiperidine Hydrochloride , a critical building block in modern medicinal chemistry, specifically designed for researchers utilizing "click chemistry" and linkerology in drug development.

CAS Number: 852030-95-6 Molecular Weight: 162.62 g/mol

Executive Summary

4-Azidopiperidine Hydrochloride is a bifunctional heterocyclic building block characterized by a secondary amine (piperidine) and a bioorthogonal azide moiety. It is primarily employed as a "linker" or "handle" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , antibody-drug conjugates (ADCs), and fragment-based drug discovery libraries. Its hydrochloride salt form confers improved stability and solubility compared to the volatile and potentially shock-sensitive free base.

Chemical Identity & Physical Properties[1][2]

PropertyData
Chemical Name 4-Azidopiperidine Hydrochloride
CAS Number 852030-95-6
Molecular Formula C₅H₁₀N₄[1] · HCl
Molecular Weight 162.62 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Melting Point >200°C (Decomposition often observed prior to melting)
pKa (Piperidine) ~10.8 (Estimate based on piperidine core)
Azide Stretch (IR) ~2100 cm⁻¹ (Strong, characteristic peak)
Structural Representation

The molecule consists of a six-membered piperidine ring with an azide group (-N=N=N) attached at the C4 position. The nitrogen atom of the piperidine ring is protonated (ammonium form) in the hydrochloride salt.

Safety & Handling: The "High-Energy" Warning

CRITICAL SAFETY NOTICE: Organic azides are potentially explosive.

The "Rule of Six" Analysis

A common heuristic for azide safety is the "Rule of Six," which states that organic azides are generally safe to handle if the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms is


.
  • Formula (Free Base): C₅H₁₀N₄

  • Ratio:

    
    
    
Handling Protocols
  • Avoid Metal Spatulas: Use Teflon or ceramic tools to prevent metal-azide formation (which are highly shock-sensitive).

  • Heat Sensitivity: Do not heat above 60°C unless in dilute solution.

  • Concentration: Never concentrate reaction mixtures containing this azide to total dryness on a rotary evaporator if the scale exceeds 500 mg. Keep it in solution or as a wet paste when possible during workups.

  • Waste Disposal: Quench azide residues with specific deactivating agents (e.g., phosphines or specific oxidation protocols) before disposal. Do not pour down the drain (risk of forming explosive copper/lead azides in plumbing).

Synthesis & Production Workflow

The industrial synthesis of 4-Azidopiperidine HCl typically follows a 4-step protocol starting from commercially available 4-hydroxypiperidine derivatives.

Synthetic Pathway Diagram

The following diagram illustrates the standard conversion from N-Boc-4-hydroxypiperidine to the final HCl salt.

SynthesisPath Start N-Boc-4-Hydroxypiperidine Step1 Activation (MsCl, Et3N) Start->Step1 Inter1 Mesylate Intermediate Step1->Inter1 -OH to -OMs Step2 Azidation (NaN3, DMF, 80°C) Inter1->Step2 Inter2 N-Boc-4-Azidopiperidine Step2->Inter2 SN2 Displacement Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 4-Azidopiperidine HCl (CAS: 852030-95-6) Step3->Final Boc Removal

Caption: Standard synthetic route via mesylate activation and nucleophilic azide displacement.

Key Mechanistic Insight: The displacement of the mesylate (OMs) by the azide anion (N₃⁻) proceeds via an Sₙ2 mechanism . While the 4-position of the piperidine ring is achiral (plane of symmetry), this inversion mechanism is critical to remember if substituted piperidine analogs (chiral) are used, as stereochemistry will be inverted.

Applications in Drug Discovery

4-Azidopiperidine HCl is a "privileged scaffold" in linkerology.

Click Chemistry (CuAAC)

The azide group is the quintessential partner for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Reaction: Reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.

  • Utility: The piperidine nitrogen can be pre-functionalized (e.g., via reductive amination or amide coupling) to attach a drug pharmacophore. The azide then serves as a "bioorthogonal handle" to click onto a ubiquitin ligase ligand (for PROTACs) or a fluorescent tag.

Library Synthesis

The secondary amine allows for rapid diversification via:

  • Amide Coupling: Reaction with carboxylic acids.

  • Reductive Amination: Reaction with aldehydes.

  • SₙAr: Displacement of aryl halides (e.g., 4-fluoronitrobenzene).

Experimental Protocol: CuAAC Click Reaction

Context: Conjugating 4-Azidopiperidine HCl to a terminal alkyne-functionalized scaffold.

Reagents:

  • Alkyne substrate (1.0 equiv)

  • 4-Azidopiperidine HCl (1.2 equiv)

  • CuSO₄ · 5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH : Water (1:1) or DMSO : Water

Procedure:

  • Dissolution: Dissolve the alkyne substrate in the organic co-solvent (t-BuOH or DMSO).

  • Amine Neutralization (Critical): Since the azide source is an HCl salt, add 1.2 equivalents of a base (e.g., DIPEA or Et₃N) to neutralize the piperidine ammonium. Note: The click reaction works best at pH 7-8; acidic conditions from the HCl salt can inhibit the copper catalyst.

  • Addition: Add the neutralized 4-azidopiperidine solution to the alkyne.

  • Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate in water. Add CuSO₄ solution to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange (active Cu(I) species).

  • Incubation: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Look for Mass = Mass_Alkyne + 126.1).

  • Workup: Dilute with water, extract with EtOAc (if product is organic soluble) or purify directly via preparative HPLC. Use a scavenger resin (e.g., QuadraPure™ TU) to remove residual copper.

References

  • Fluorochem Ltd. (2024).[4] Safety Data Sheet: 4-Azidopiperidine Hydrochloride. Retrieved from

  • Hit2Lead (ChemBridge). (2024). Compound Details: 4-Azidopiperidine hydrochloride (CAS 852030-95-6).[1] Retrieved from

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. (Seminal review on Azide safety and "Rule of Six").
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Smith, P. A. S. (1984). "Open-Chain Nitrogen Compounds." Benjamin/Cummings. (Foundational text on high-nitrogen compound stability).

Sources

4-Azidopiperidine: A Chemoselective Pivot in Modular Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and handling of 4-Azidopiperidine in medicinal chemistry.

Technical Guide & Application Whitepaper

Executive Summary

4-Azidopiperidine (and its protected derivatives, e.g., tert-butyl 4-azidopiperidine-1-carboxylate) has emerged as a high-utility building block in modern medicinal chemistry.[1] Its value lies in the orthogonality of the azide functionality, which serves as a "dormant" amine precursor or a direct handle for bioorthogonal ligation (Click Chemistry).[1][2]

This guide explores the deployment of 4-azidopiperidine in Fragment-Based Drug Discovery (FBDD) , PROTAC linker design , and bioisosteric replacement .[1] It provides validated protocols for its synthesis and conjugation, emphasizing safety parameters critical for handling high-nitrogen aliphatic scaffolds.[1]

Chemical Profile & Safety Forensics

Structural Properties

The 4-azidopiperidine scaffold combines a secondary amine (modifiable pharmacophore) with a secondary alkyl azide.

  • CAS (HCl salt): 852030-95-6

  • CAS (N-Boc): 160352-75-2

  • Molecular Formula:

    
     (Free base)[1]
    
  • Geometry: The piperidine ring typically adopts a chair conformation. The azide group at C4 prefers the equatorial position to minimize 1,3-diaxial interactions, though the axial conformer is accessible.[1]

Energetic Assessment (Critical Safety)

Organic azides are potentially explosive. The safety of an azide is estimated using the Carbon/Nitrogen ratio rule:



  • Free Base (

    
    ):  Ratio = 
    
    
    
    . Status: High Energy/Hazardous. [1]
    • Directive: Do not isolate the free base as a neat liquid on scales >1g. Avoid distillation.

  • N-Boc Derivative (

    
    ):  Ratio = 
    
    
    
    .[1] Status: Stable.
    • Directive: Perform all major synthetic manipulations using the N-Boc protected form or the HCl salt to mitigate kinetic energy release.

Synthetic Utility & Applications

The "Click" Pivot in PROTAC Linkers

4-Azidopiperidine is a privileged spacer in Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG chains, the piperidine ring introduces conformational rigidity , reducing the entropic penalty of ternary complex formation (Target-PROTAC-E3 Ligase).[1]

  • Mechanism: The azide undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,4-disubstituted 1,2,3-triazole.[1]

  • Linker Logic: The resulting triazole acts as a bioisostere of a trans-amide bond but is resistant to protease hydrolysis.

Divergent Synthesis Flow

The azide moiety allows this single building block to diverge into three distinct chemical spaces:

  • Triazole Formation: Via CuAAC (Library generation).

  • Primary Amine Generation: Via Staudinger or Hydrogenation (Access to 4-aminopiperidines).

  • Urea/Carbamate Formation: Via Curtius rearrangement (rare but possible) or reduction-then-coupling.

G cluster_0 Bioisosterism & Utility Start 4-Hydroxypiperidine (N-Boc) Intermediate 4-Azidopiperidine (N-Boc) Start->Intermediate 1. MsCl, Et3N 2. NaN3, DMF Prod_Triazole 1,2,3-Triazole (Rigid Linker) Intermediate->Prod_Triazole Alkyne, Cu(I) (Click Chem) Prod_Amine 4-Aminopiperidine (Amide Coupling) Intermediate->Prod_Amine H2, Pd/C or PPh3/H2O Prod_Staudinger Aza-Ylide (Ligation) Intermediate->Prod_Staudinger PPh3, Ester (Staudinger Ligation)

Figure 1: Divergent synthetic pathways from the 4-hydroxypiperidine precursor.

Experimental Protocols

Synthesis of N-Boc-4-Azidopiperidine

Rationale: Direct displacement of a mesylate is preferred over Mitsunobu conditions for scalability and purification ease.

Reagents: N-Boc-4-hydroxypiperidine, Methanesulfonyl chloride (MsCl), Triethylamine (


), Sodium Azide (

).[1]
  • Activation: Dissolve N-Boc-4-hydroxypiperidine (10 mmol) in anhydrous DCM (30 mL) at 0°C. Add

    
     (1.5 eq) followed by dropwise MsCl (1.2 eq). Stir 2h. Quench with water, extract, and dry (crude quantitative yield).[1]
    
  • Displacement: Dissolve the crude mesylate in DMF (5 mL/g). Add

    
     (2.0 eq).
    
    • Safety Note: Use a blast shield. Heat to 80°C for 16h.

  • Workup: Dilute with

    
     (avoids DCM emulsions with DMF) and wash extensively with water/brine to remove excess azide.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). The product is a colorless oil/solid.

General CuAAC "Click" Protocol (Drug Conjugation)

Rationale: This protocol uses in situ reduction of Cu(II) to Cu(I) to prevent oxidation of the drug scaffold.[1]

Reagents: 4-Azidopiperidine derivative (1.0 eq), Alkyne-functionalized Warhead (1.0 eq),


 (10 mol%), Sodium Ascorbate (20 mol%).[1]
  • Solvent System: Dissolve reactants in

    
     (1:1). If solubility is poor, use 
    
    
    
    or
    
    
    .[1]
  • Initiation: Add Sodium Ascorbate (freshly prepared 1M aq solution) followed by

    
     solution.
    
  • Reaction: Stir at RT for 4–12h. Monitoring by LCMS is essential as TLC is often insufficient for polar conjugates.

  • Workup: Dilute with EtOAc. Wash with 5%

    
     (or EDTA solution) to chelate and remove Copper.
    
    • Note: Residual copper is cytotoxic; thorough chelation is required for biological assays.

Case Study: Fluoroquinolone Antibacterials

A seminal application of this scaffold involves the modification of the C7 position of fluoroquinolones (e.g., Ciprofloxacin analogues).[1]

  • Objective: Overcome resistance in MRSA (Methicillin-resistant S. aureus).

  • Design: The piperazine ring of ciprofloxacin was replaced with a 4-(1H-1,2,3-triazol-1-yl)piperidine moiety.[1]

  • Result: The 4-azidopiperidine was "clicked" with various alkynes. The resulting triazole derivatives showed comparable potency to Vancomycin against MRSA, validating the 4-azidopiperidine-triazole motif as a bioactive C7 replacement.

PROTAC cluster_legend Modular Assembly Warhead Target Warhead (e.g., Ciprofloxacin Core) Linker 4-Azidopiperidine (Linker/Scaffold) Warhead->Linker SNAr (C7 substitution) Complex Bioactive Conjugate (Triazole-Piperidine) Linker->Complex CuAAC (Click) Tail Tail / E3 Ligand (via Alkyne) Tail->Complex Alkyne Input

Figure 2: Modular assembly of antibacterial agents using the 4-azidopiperidine scaffold.

References

  • Synthesis and Antibacterial Evaluation

    • Title: 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: Novel C7 Moieties of Fluoroquinolones as Antibacterial Agents.[1][3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2010).
    • Link:[Link]

  • Click Chemistry in Drug Discovery

    • Title: Recent advances in triazole synthesis via click chemistry and their pharmacological applications.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2024).[5]

    • Link:[Link]

  • PROTAC Linker Design

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source: Exploration of Targeted Anti-tumor Therapy (2020).[6]

    • Link:[Link][1]

  • Safety Data (MSDS)

    • Title: 4-Azidopiperidine Hydrochloride Safety Data Sheet.[7]

    • Source: Fluorochem.[7][8]

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Azidopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in the Application of 4-Azidopiperidine Hydrochloride

4-Azidopiperidine hydrochloride is a pivotal building block in modern medicinal chemistry and drug development. Its utility primarily stems from the presence of the azide moiety, which is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This powerful ligation chemistry allows for the efficient and specific conjugation of the piperidine scaffold to a wide array of molecules, facilitating the rapid synthesis of compound libraries for drug discovery and the development of complex bioconjugates.

The success of any synthetic step or biological assay involving 4-azidopiperidine hydrochloride is fundamentally dependent on its solubility. An understanding of its behavior in different solvent systems is not merely a matter of convenience; it is a prerequisite for reproducible and scalable experimental design. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-azidopiperidine hydrochloride, offering a robust framework for researchers, scientists, and drug development professionals.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of 4-azidopiperidine hydrochloride is governed by its molecular structure and the nature of the solvent. As a hydrochloride salt of an organic amine, its solubility characteristics are a composite of its organic backbone and its ionic character.

Key Molecular Features Influencing Solubility:

  • Piperidine Ring: A saturated heterocyclic amine, the piperidine ring is a non-planar, six-membered ring that contributes to the molecule's overall size and shape.

  • Azide Group (-N₃): This functional group is relatively nonpolar, contributing to potential solubility in organic solvents.

  • Hydrochloride Salt (-NH₂⁺Cl⁻): The protonated amine and the chloride counter-ion introduce significant ionic character to the molecule. This is the primary driver for its aqueous solubility.

The principle of "like dissolves like" is central to understanding the solubility of this compound. Polar solvents will more readily dissolve polar or ionic solutes, while nonpolar solvents are better suited for nonpolar solutes.

Solubility in Water: The Dominance of Ionic Interactions

In an aqueous environment, 4-azidopiperidine hydrochloride dissociates into the protonated 4-azidopiperidinium cation and the chloride anion. Water, being a highly polar protic solvent, can effectively solvate these ions through strong ion-dipole interactions and hydrogen bonding. This process overcomes the crystal lattice energy of the solid salt, leading to dissolution. Therefore, 4-azidopiperidine hydrochloride is expected to be soluble in water.

Caption: Dissociation of 4-azidopiperidine hydrochloride in water.

Solubility in Organic Solvents: A Balance of Polarity

The solubility of 4-azidopiperidine hydrochloride in organic solvents is more nuanced and depends heavily on the solvent's properties:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydroxyl group capable of hydrogen bonding and have a high dielectric constant. They can solvate both the cation and the anion of the hydrochloride salt, leading to good solubility. For many amine hydrochlorides, solubility is high in lower alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and can effectively solvate the cation. While they are less effective at solvating the small chloride anion compared to protic solvents, they are generally good solvents for many hydrochloride salts.

  • Less Polar/Nonpolar Solvents (e.g., Dichloromethane, Diethyl Ether, Hexanes): In these solvents, the energy required to break the ionic bonds of the crystal lattice is not sufficiently compensated by the weak solvent-solute interactions. As a result, 4-azidopiperidine hydrochloride is expected to have very low to negligible solubility in such solvents. The highly insoluble nature of many amine hydrochloride salts in nonpolar organic solvents is a well-documented phenomenon.[1]

Quantitative Solubility Profile

While theoretical principles provide a strong predictive framework, empirical data is essential for precise experimental design. As of the writing of this guide, specific quantitative solubility data for 4-azidopiperidine hydrochloride is not widely available in public literature. This underscores the importance of the experimental determination of solubility for this compound in the specific solvent systems relevant to a researcher's application.

The following table provides a qualitative summary based on the behavior of similar amine hydrochlorides and general principles of solubility. These are estimations and must be confirmed experimentally.

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Aqueous WaterSoluble to Highly SolubleStrong ion-dipole interactions and hydrogen bonding with the ionic salt.
Polar Protic MethanolSolubleHigh polarity and hydrogen bonding capacity.
EthanolSolubleSimilar to methanol, good for dissolving hydrochloride salts.
Polar Aprotic DMSOSolubleHigh polarity effectively solvates the cation.
DMFSolubleSimilar to DMSO in its solvating properties for salts.
AcetonitrileSparingly SolubleLess polar than DMSO/DMF, may have lower solvating power for the salt.
Chlorinated Dichloromethane (DCM)Insoluble to Very Sparingly SolubleLow polarity is insufficient to overcome the crystal lattice energy of the ionic salt.
Ethers Diethyl EtherInsolubleNonpolar nature makes it a poor solvent for ionic compounds.
Hydrocarbons Hexanes/HeptaneInsolubleVery low polarity and inability to engage in significant intermolecular forces with the salt.

Experimental Protocol for Equilibrium Solubility Determination

The following is a robust, self-validating protocol for determining the equilibrium solubility of 4-azidopiperidine hydrochloride, adapted from established guidelines for active pharmaceutical ingredients.

Objective

To determine the equilibrium solubility of 4-azidopiperidine hydrochloride in a selected solvent at a specified temperature.

Materials and Equipment
  • 4-Azidopiperidine hydrochloride (of known purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

  • Constant temperature shaker/incubator

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Calibrated pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G A 1. Prepare Solvent & Saturated Solution B 2. Equilibrate at Constant Temperature A->B Shake/Agitate C 3. Separate Solid from Supernatant B->C Centrifuge or Filter D 4. Prepare Sample for Analysis C->D Dilute Supernatant E 5. Quantify Concentration (e.g., HPLC) D->E F 6. Calculate Solubility E->F

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling Using 4-Azidopiperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the amide coupling of 4-azidopiperidine hydrochloride, a critical building block in medicinal chemistry and chemical biology. The azide moiety serves as a versatile handle for subsequent "click" chemistry applications, enabling the facile construction of complex molecular architectures, including antibody-drug conjugates (ADCs), PROTACs, and various bioconjugates. This document outlines detailed experimental procedures, explains the rationale behind reagent selection and reaction conditions, and offers troubleshooting guidance to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the 4-Azidopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and ability to confer metabolic stability.[1][2] The introduction of an azide group at the 4-position of the piperidine ring creates a bifunctional building block of significant strategic value. The secondary amine of the piperidine allows for the formation of stable amide bonds with a wide range of carboxylic acids, while the azide group provides a bioorthogonal handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions (CuAAC and SPAAC, respectively). This dual functionality makes 4-azidopiperidine an invaluable tool for researchers engaged in drug discovery, particularly in the fields of targeted therapies and bioconjugation.

The Chemistry of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[4] This is typically achieved using a variety of coupling reagents.

Common Coupling Reagents

A plethora of coupling reagents are available, each with its own mechanism of action and optimal applications.[]

  • Carbodiimides: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[1] To suppress side reactions and minimize racemization of chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[6]

  • Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that form activated esters with carboxylic acids, leading to rapid amide bond formation with minimal side products.[7][8]

The Role of a Base with Amine Hydrochloride Salts

4-Azidopiperidine is supplied as a hydrochloride salt to improve its stability and handling. In this form, the piperidine nitrogen is protonated and thus, non-nucleophilic. To enable the amide coupling reaction, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), must be added to the reaction mixture. This base neutralizes the hydrochloride salt, liberating the free secondary amine which can then participate in the coupling reaction.[9][10] Typically, at least two equivalents of base are required: one to neutralize the amine salt and another to facilitate the coupling reaction itself.

Safety and Handling of 4-Azidopiperidine HCl

3.1. General Precautions

  • Always work in a well-ventilated fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Avoid inhalation of dust and contact with skin and eyes.[9]

  • In case of contact, rinse the affected area immediately with copious amounts of water.[9]

3.2. Specific Hazards of Azides

  • Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. Avoid high temperatures and grinding of the solid material.

  • Azides can react with heavy metals (e.g., copper, lead, mercury) to form highly explosive metal azides. Use caution with metal spatulas and avoid contact with metal surfaces where accumulation could occur.

  • Avoid strong acids, as they can react with azides to form the highly toxic and explosive hydrazoic acid (HN₃).[12]

  • Thiol-containing reagents should be avoided during workup and purification as they can reduce the azide group.[12]

Experimental Protocols

The following are generalized protocols that can be adapted to a wide range of carboxylic acids. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Reagent and Solvent Preparation
  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents for the reaction. Anhydrous N,N-dimethylformamide (DMF) is a common choice due to its excellent solvating properties.

Protocol 1: Amide Coupling using HATU

This protocol is generally recommended for its high efficiency and low rates of side reactions.

Table 1: Reagents for HATU Coupling

ReagentMolar EquivalentsPurpose
Carboxylic Acid1.0Substrate
4-Azidopiperidine HCl1.1Substrate
HATU1.1Coupling Reagent
DIEA2.5 - 3.0Base (for neutralization and coupling)
Anhydrous DMF-Solvent

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add 4-azidopiperidine HCl (1.1 eq) to the mixture.

  • Add DIEA (2.5-3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for HATU Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Carboxylic Acid 4-Azidopiperidine HCl HATU, DIEA, DMF dissolve Dissolve Carboxylic Acid and HATU in DMF reagents->dissolve add_amine Add 4-Azidopiperidine HCl and DIEA dissolve->add_amine stir Stir at RT (2-16 h) add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water/NaHCO3 monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: Workflow for amide coupling of 4-azidopiperidine HCl using HATU.

Protocol 2: Amide Coupling using EDC and HOBt

This is a more cost-effective method suitable for many applications.

Table 2: Reagents for EDC/HOBt Coupling

ReagentMolar EquivalentsPurpose
Carboxylic Acid1.0Substrate
4-Azidopiperidine HCl1.2Substrate
EDC HCl1.2Coupling Reagent
HOBt1.2Additive (to prevent racemization)
TEA or DIEA3.0Base (for neutralization and coupling)
Anhydrous DMF-Solvent

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), 4-azidopiperidine HCl (1.2 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIEA (3.0 eq) dropwise to the stirring solution.

  • Add EDC HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mechanistic Overview of Amide Coupling

The following diagram illustrates the general mechanism for amide bond formation using a carbodiimide coupling agent like EDC with HOBt as an additive.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Less Prone to Racemization) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Final Amide Product HOBt_Ester->Amide + Amine Amine 4-Azidopiperidine (Free Base)

Caption: General mechanism of EDC/HOBt mediated amide coupling.

Troubleshooting

Table 3: Common Issues and Solutions in Amide Coupling

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Insufficient base to neutralize the amine HCl. - Inactive coupling reagent. - Sterically hindered substrates.- Increase the equivalents of base (e.g., to 3.0 eq of DIEA). - Use fresh coupling reagents. - Increase reaction temperature (e.g., to 40-50 °C) or switch to a more powerful coupling reagent like HATU.
Presence of unreacted starting materials - Incomplete reaction. - Insufficient equivalents of coupling reagent or amine.- Extend the reaction time. - Ensure accurate stoichiometry; consider a slight excess (1.1-1.2 eq) of the amine and coupling reagent.
Formation of side products - Racemization of chiral carboxylic acids. - Side reactions of the coupling reagent.- Ensure HOBt is used with EDC. - For sensitive substrates, use HATU at 0 °C to room temperature.
Difficulty in purification - Byproducts from the coupling reaction (e.g., dicyclohexylurea if DCC is used).- For EDC couplings, the urea byproduct is water-soluble and can be removed with an aqueous workup.[12] - Use a different solvent system for column chromatography.

Conclusion

The protocols detailed in this guide provide a robust framework for the successful amide coupling of 4-azidopiperidine hydrochloride. By understanding the underlying chemical principles, adhering to safety precautions, and utilizing the appropriate reagents and conditions, researchers can effectively incorporate this versatile building block into their synthetic strategies. The ability to readily form amide bonds and retain the azide functionality for subsequent bioorthogonal chemistry makes 4-azidopiperidine a powerful tool in the development of novel therapeutics and chemical biology probes.

References

  • Han, J., Piane, J. J., Gizenski, H., Elacque, E., & Nacsa, E. D. (2025). An efficient amidation of carboxylate salts with either free amines or their ammonium hydrochloride salts. Organic Letters, 27, 1923-1928. [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?[Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Scribd. (n.d.). Application Note - Amide Formation (Amine Salts). [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • ResearchGate. (2015). Do I need to neutralize EDC-HCl for amide coupling?[Link]

  • ResearchGate. (2016). Is azide group is stable in acid amine coupling reaction condition?[Link]

  • Aapptide. (n.d.). Coupling Reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • National Center for Biotechnology Information. (2020). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. [Link]

  • National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • Sharma, A., & Kumar, V. (2018). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. RSC Medicinal Chemistry, 9(10), 1213-1254. [Link]

  • Abdel-Aal, M. T., & El-Sayed, W. A. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 6(1), 1-11. [Link]

  • National Center for Biotechnology Information. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Application Note: High-Throughput Synthesis of 1,2,3-Triazole Libraries Using 4-Azidopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-azidopiperidine scaffold represents a privileged bifunctional building block in medicinal chemistry. It combines a secondary amine—capable of diverse functionalization (acylation, alkylation, sulfonylation)—with an azide moiety primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note provides a rigorous, field-validated protocol for generating spatially addressed triazole libraries using this scaffold.

Key Technical Insight: While standard "click" chemistry is robust, the secondary amine in 4-azidopiperidine can sequester Cu(I) catalysts, stalling the reaction. This guide prioritizes the use of N-Boc-4-azidopiperidine or pre-functionalized variants to ensure catalytic turnover, followed by controlled deprotection/diversification strategies.

Safety & Handling: The "Rule of Six"

Working with organic azides requires strict adherence to safety protocols due to their potential for explosive decomposition.[1][2][3]

Stability Assessment (C/N Ratio)

The safety of an organic azide is estimated using the Carbon-to-Nitrogen (C/N) ratio.[1]

  • Formula:

    
    [1]
    
  • Molecule: 4-Azidopiperidine (

    
    )
    
  • Calculation:

    
    
    

Critical Warning: 4-Azidopiperidine has a C/N ratio of 1.25 , placing it in the "energetic" category. It is stable at room temperature but must not be distilled or subjected to high heat/shock.

  • Storage: Store at -20°C.

  • Concentration: Never concentrate reaction mixtures containing the free azide to dryness. Keep solutions

    
    .[1][4][5]
    
  • Reagent Selection: Use the hydrochloride salt or N-Boc protected forms, which have higher molecular weights and improved thermal stability compared to the free base oil.

Strategic Library Design

To synthesize a library, we employ a "Protect-Click-Diversify" strategy. This prevents the piperidine nitrogen from coordinating the copper catalyst.

Workflow Visualization

LibraryWorkflow Start N-Boc-4-Azidopiperidine CuAAC CuAAC Reaction (CuSO4 / Ascorbate / THPTA) Start->CuAAC AlkyneLib Alkyne Library (R-C≡CH) AlkyneLib->CuAAC Intermed Boc-Protected Triazole Intermediate CuAAC->Intermed >95% Conv. Deprotect TFA Deprotection (-Boc) Intermed->Deprotect Diversify N-Diversification (Amides/Ureas/Sulfonamides) Deprotect->Diversify Parallel Synthesis Final Final Library Plate Diversify->Final

Figure 1: Strategic workflow for generating 4-azidopiperidine libraries. The N-Boc protection is critical for the efficiency of the initial click reaction.

Detailed Protocol: 96-Well Plate Synthesis

This protocol is optimized for a 20 µmol scale per well, suitable for biological screening without intermediate purification.

Reagent Preparation
ReagentConcentrationSolventNotes
N-Boc-4-Azidopiperidine 200 mMDMSOCore Scaffold.
Alkyne Library 200 mMDMSODiverse terminal alkynes.
CuSO₄[5][6][7][8] · 5H₂O 100 mMWaterCatalyst Precursor.
THPTA Ligand 200 mMWaterCrucial: Protects Cu(I) from oxidation.
Sodium Ascorbate 500 mMWaterPrepare fresh daily.
Tris Buffer (pH 8.0) 1.0 MWaterMaintains pH for optimal CuAAC.
Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (The "Master Mix")

  • Mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[6][7]

  • Why? Pre-complexing ensures the copper is coordinated before it encounters the azide/alkyne, preventing precipitation and reducing oxidative damage to biomolecules if present.

  • Recipe for 1 Plate (110 reactions):

    • 110 µL CuSO₄ (100 mM)

    • 220 µL THPTA (200 mM)

    • Incubate for 5 minutes. Solution turns light blue.

Step 2: Plate Setup

  • Dispense 10 µL of Alkyne stock (2 µmol) into each well.

  • Dispense 10 µL of N-Boc-4-Azidopiperidine stock (2 µmol) into each well.

  • Add 70 µL of solvent mixture (DMSO/t-BuOH/Water 1:1:1) to ensure solubility.

Step 3: Reaction Initiation

  • To the Catalyst Master Mix from Step 1, add 110 µL of Sodium Ascorbate (500 mM). The solution may turn colorless (reduction to Cu(I)).

  • Immediately dispense 4 µL of this activated catalyst mix into each well.

    • Final Loadings: 5 mol% Cu, 10 mol% THPTA, 25 mol% Ascorbate.

  • Seal plate with foil (azides are light sensitive). Shake at 500 rpm at room temperature for 4–16 hours .

Step 4: Monitoring (QC)

  • Analyze random wells via LC-MS.

  • Success Criteria: Disappearance of azide peak and appearance of the triazole product mass (M+1).

Post-Reaction Processing: Copper Removal[5]

Copper cytotoxicity leads to false positives in biological assays. For library synthesis, solid-supported scavenging is superior to liquid-liquid extraction.

Protocol: Scavenging with QuadraPure™ TU
  • Add 10 mg of QuadraPure™ TU (thiourea resin) or equivalent silica-supported scavenger to each well.

  • Agitate plate for 2 hours.

  • Filter the library using a 96-well filter plate (0.45 µm PTFE) into a receiver plate.

  • Result: < 5 ppm residual copper.

Pathway Visualization: The Catalytic Cycle

Understanding the mechanism aids troubleshooting. If the reaction stalls, it is usually due to oxygen introduction (oxidizing Cu(I) to inactive Cu(II)) or lack of ligand.

CuAAC_Mechanism Cu2 Cu(II) Precursor Cu1 [L-Cu(I)] Active Cu2->Cu1 Reduction Asc Ascorbate Asc->Cu2 Alkyne Alkyne π-Complex Cu1->Alkyne Azide Azide Coordination Alkyne->Azide + Azide Metalla Metallacycle (Rate Limiting) Azide->Metalla Cyclization Triazole Triazole Product Metalla->Triazole Protonation Triazole->Cu1 Catalyst Regens

Figure 2: The Cu(I) catalytic cycle. The THPTA ligand stabilizes the [L-Cu(I)] species, preventing oxidation and disproportionation.

Troubleshooting Guide (Self-Validating)

ObservationRoot CauseCorrective Action
Reaction turns yellow/brown Cu(I) oxidation to Cu(OH)₂ or bis-triazole formation.Increase THPTA ligand ratio to 5:1 relative to Copper. Degas solvents.
Incomplete Conversion Oxygen inhibition or "Ligand Death".Add fresh Sodium Ascorbate (5 µL of 1M). Re-seal plate under N₂.
Precipitation Product insolubility.Add 20% v/v DMF or heat to 40°C.
Piperidine "Stalling" Free amine chelating Copper.Ensure N-Boc protection is used. If using free amine, increase Cu load to 20 mol%.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[9] Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009).[5] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[6][7][10] Chemical Reviews. Link

  • University of California, Santa Barbara. (2022). Laboratory Safety Fact Sheet: Synthesizing, Purifying, and Handling Organic Azides. Link

  • Thi, T. A. N., et al. (2016). Design, synthesis and biological evaluation of novel piperidine derivatives as potential antitubercular agents. European Journal of Medicinal Chemistry. Link

Sources

Strategic Functionalization of 4-Azidopiperidine: Preserving the Bioorthogonal Handle

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-AZP-042

Abstract

4-Azidopiperidine is a high-value bifunctional scaffold in medicinal chemistry and chemical biology. It serves as a critical "linker hub" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and photoaffinity probes. Its utility relies on the chemoselective functionalization of the secondary amine (


) while leaving the azide (

) moiety intact for downstream bioorthogonal ligation (e.g., CuAAC "Click" chemistry). This guide outlines validated protocols for N-functionalization that strictly avoid azide degradation, specifically addressing the risks of Staudinger reduction and thermal decomposition.

Part 1: Safety & Handling (The "Azide Hygiene" Directive)

The C/N Ratio Rule

Organic azides are potentially explosive.[1][2] Stability is often estimated using the Carbon-to-Nitrogen ratio.[1]

  • Rule:

    
     is generally considered safe.
    
  • 4-Azidopiperidine (

    
    ):  The ratio is 
    
    
    
    . This places the molecule in the "Handle with Caution" category.
    • Implication: Never distill 4-azidopiperidine or its low-molecular-weight derivatives. Purification should rely on crystallization or column chromatography.

Incompatible Reagents (Critical List)

To preserve the azide functionality during amine reaction, the following reagents are strictly prohibited :

  • Trivalent Phosphines (

    
    , TCEP):  These trigger the Staudinger reduction, converting the azide to an amine. Note: Phosphonium coupling reagents like PyBOP are generally safe, but phosphines used in Mitsunobu reactions are not.
    
  • Strong Reducing Agents:

    
    , 
    
    
    
    (catalytic hydrogenation will reduce the azide instantly).
  • Thiols (in some contexts): Can reduce azides to amines or form thio-amides under specific conditions.

Part 2: Decision Matrix & Workflows

Choosing the Right Pathway

Select the functionalization route based on the desired linkage type.

Functionalization_Pathways Start 4-Azidopiperidine (Secondary Amine) Target Target Linkage Start->Target Route1 Amide Bond (Linker/PROTAC) Target->Route1 High Stability Route2 Alkyl Amine (Basic Center) Target->Route2 Modulate pKa Route3 N-Aryl/Heterocycle (Drug Scaffold) Target->Route3 Rigidify Reagent1 Reagent: HATU / DIPEA Avoid: Carbodiimides if possible Route1->Reagent1 Reagent2 Reagent: STAB (Na(OAc)3BH) Route2->Reagent2 Reagent3 Reagent: SNAr (F-Aryl / DIPEA) Route3->Reagent3

Figure 1: Strategic selection of reaction pathways based on the desired physicochemical properties of the final conjugate.

Part 3: Experimental Protocols

Protocol A: Amide Coupling (The "Linker" Route)

Objective: Attach a carboxylic acid linker (e.g., PEG-acid or E3 ligase ligand) to the piperidine nitrogen. Rationale: HATU is preferred over EDC/HOBt for secondary amines due to faster kinetics, minimizing the time the azide is exposed to basic conditions.

Materials:

  • 4-Azidopiperidine (HCl salt or free base)

  • Carboxylic Acid partner (

    
    )
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Base Addition: Add DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.1 eq). The solution should turn slightly yellow/orange. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add 4-Azidopiperidine (1.0 eq).

    • Note: If using the HCl salt of the amine, ensure total DIPEA is increased by 1.0 eq to neutralize the salt.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • QC Check: Look for the product mass. Ensure no

      
       peak (loss of 
      
      
      
      ) which indicates azide decomposition.
  • Workup: Dilute with EtOAc. Wash with saturated

    
     (2x), Water (1x), and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography. Azides are distinctively non-polar; products often elute earlier than expected.

Protocol B: Reductive Amination (The "Alkyl" Route)

Objective: Alkylate the nitrogen to form a tertiary amine without reducing the azide. Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild and does not reduce azides. Stronger reductants like


 are forbidden. 

is risky and less selective.

Materials:

  • 4-Azidopiperidine

  • Aldehyde/Ketone partner[3][4][5][6]

  • Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (AcOH)[6]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step:

  • Imine Formation: Dissolve 4-Azidopiperidine (1.0 eq) and the Aldehyde (1.1 eq) in DCE (

    
    ).
    
  • Acid Catalysis: Add Acetic Acid (1.0 – 2.0 eq). Stir for 30 minutes at RT.

    • Mechanism:[6][7][8] Promotes formation of the iminium ion.

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
     slowly. Stir vigorously for 15 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (3x).

  • Safety Note: Do not heat the reaction above 40°C.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach the piperidine to a heteroaryl scaffold (e.g., chloropyrimidine). Rationale: 4-Azidopiperidine is a good nucleophile. The reaction requires base but usually heat. Constraint: Keep temperature


 to prevent thermal decomposition of the azide.

Table 1: SNAr Optimization for Azide Conservation

ParameterRecommended ConditionWhy?
Base DIPEA or

Non-nucleophilic bases prevent side reactions.
Solvent DMSO or NMPHigh polarity stabilizes the transition state.
Temperature 40°C – 70°CCRITICAL:

risks azide explosion/decomposition.
Time 1 – 6 HoursProlonged heating increases risk of elimination.

Part 4: Analytical Verification (QC)

Before proceeding to "Click" chemistry, you must verify the azide is intact.

Infrared Spectroscopy (IR)

This is the gold standard for quick verification.

  • Signal: Look for a strong, sharp peak at ~2100–2150 cm⁻¹ .

  • Interpretation:

    • Strong Peak: Azide intact.

    • No Peak: Azide reduced to amine or decomposed.

LCMS Interpretation
  • Positive Mode: Azides typically fly as

    
    .
    
  • Fragility: You may see a fragment at

    
     due to loss of 
    
    
    
    inside the mass spec source. Do not confuse this with reaction decomposition. If the parent ion
    
    
    is present, the molecule is likely intact.

Part 5: "Click" Chemistry Compatibility Workflow

Once functionalized, the molecule is ready for bioconjugation.

Click_Workflow Step1 Functionalized 4-Azidopiperidine Step2 Copper-Catalyzed (CuAAC) Reagents: CuSO4, THPTA, Ascorbate Step1->Step2 Step3 Strain-Promoted (SPAAC) Reagents: DBCO-Linker Step1->Step3 Step4 Triazole Product Step2->Step4 Step3->Step4 Warning AVOID: Copper sources contaminated with free phosphines Warning->Step2 Interference

Figure 2: Downstream compatibility. Note that Copper-catalyzed (CuAAC) and Strain-promoted (SPAAC) are both viable, but CuAAC requires careful removal of copper before biological assays.

References

  • Borch, R. F., et al. (1971).[6][9] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[6] Link

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link

  • Goddard-Borger, E. D., & Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters. Link

  • BenchChem. (2025).[4][10] "Application Notes and Protocols for the Functionalization of the 4-(Oxan-3-yl)piperidine Scaffold." Link

Sources

Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Azidopiperidine

[1]

Executive Summary

This guide details the physicochemical properties, safety protocols, and experimental workflows for utilizing 4-Azidopiperidine in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Unlike linear aliphatic azides, 4-Azidopiperidine serves as a heterobifunctional linker scaffold .[1] Its secondary amine allows for facile attachment to electrophilic targets (drugs, proteins, surfaces), while the C4-azide acts as a bioorthogonal handle for copper-free click chemistry with cyclooctynes (e.g., DBCO, BCN).

Key Advantages:

  • Bioorthogonality: The azide moiety is inert to biological nucleophiles (amines, thiols) and reacts exclusively with strained alkynes.

  • Bifunctionality: The piperidine nitrogen provides a distinct attachment point, enabling the conversion of carboxylic acid-containing molecules into azide-tagged probes.[1]

  • Solubility: The piperidine ring enhances aqueous solubility compared to hydrophobic alkyl azides.

Chemical Identity & Safety Profile (Critical)

Physicochemical Properties[1]
  • Compound Name: 4-Azidopiperidine (typically supplied as HCl or TFA salt).[1]

  • CAS: 852030-95-6 (HCl salt).[1][2][3][4]

  • Molecular Formula:

    
     (Free base).
    
  • Molecular Weight: 126.16 g/mol (Free base); ~162.62 g/mol (HCl salt).

  • pKa: ~10-11 (Piperidine nitrogen).[1]

Energetic Safety Warning (E-E-A-T)

WARNING: Organic azides are potentially explosive. Stability is often estimated using the Carbon-to-Nitrogen (C/N) ratio.[1]



1Interpretation:below the safety threshold of 3.0
  • Protocol: Always store and handle as the HCl salt (which is stable).

  • Handling: If converting to the free base, never isolate it as a neat liquid or concentrate it to dryness. Keep it in solution at all times.

  • Incompatibility: Avoid contact with strong acids (forms hydrazoic acid, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and heavy metals (forms explosive metal azides).[5]
    

Mechanism of Action

SPAAC relies on the release of ring strain from a cyclooctyne (approx. 18 kcal/mol) to drive the cycloaddition with an azide. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds without a toxic metal catalyst, making it biocompatible.[1][6][7][8][9][10]

Reaction Scheme

The secondary amine of 4-Azidopiperidine is first coupled to a Target Molecule (TM).[1] The resulting conjugate exposes the azide, which then reacts with a DBCO-functionalized Probe.

SPAAC_Mechanismcluster_0Step 1: Functionalizationcluster_1Step 2: Click ChemistryAzidePip4-Azidopiperidine(Linker Precursor)IntermediateAzide-Tagged Target(Stable Intermediate)AzidePip->Intermediate Amine Coupling (Nucleophilic Acyl Substitution)TargetTarget Molecule(e.g., NHS-Ester Drug)Target->IntermediateTriazoleFinal Conjugate(1,2,3-Triazole Linkage)Intermediate->Triazole SPAAC Reaction (Concerted Cycloaddition)DBCODBCO-Probe(Strained Alkyne)DBCO->Triazole

Figure 1: Two-stage workflow converting a target molecule into a conjugate via 4-Azidopiperidine bridging.[1]

Experimental Protocols

Phase 1: Preparation of Azide-Tagged Target

Objective: Attach 4-Azidopiperidine to a molecule of interest (e.g., a carboxylic acid-containing drug or protein).[1]

Materials:

  • Target Molecule (with Carboxylic Acid or NHS ester).[8][10]

  • 4-Azidopiperidine HCl.[1][2][3][4]

  • Coupling Agents (if using acid): EDC/NHS or HATU.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: DMF or DMSO (anhydrous).

Step-by-Step Protocol:

  • Activation (If starting with Acid):

    • Dissolve Target Molecule (1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq).

    • Incubate for 15 minutes at Room Temperature (RT) to generate the active ester.

  • Amine Coupling:

    • Add 4-Azidopiperidine HCl (1.2 – 1.5 eq) directly to the reaction mixture.

    • Note on Stoichiometry: Extra base (DIPEA) is required to neutralize the HCl salt of the piperidine. Ensure pH is >8.0 (check with wet pH paper).

    • Incubate for 2–4 hours at RT or overnight at 4°C.

  • Purification:

    • Small Molecules: Dilute with Ethyl Acetate, wash with water/brine. The azide is stable to standard workup.[11] Purify via Flash Chromatography (Silica).

    • Proteins: Remove excess small molecules using a Desalting Column (PD-10) or Dialysis (MWCO appropriate for protein).[1]

  • Validation:

    • Verify mass shift via LC-MS.[1] Expected mass increase: +124.1 Da (Mass of Azidopiperidine fragment minus H).

Phase 2: The SPAAC Reaction

Objective: React the Azide-Tagged Target with a DBCO/BCN probe.[1]

Materials:

  • Azide-Tagged Target (from Phase 1).[1]

  • DBCO-Probe (e.g., DBCO-Fluorophore, DBCO-PEG-Biotin).[1]

  • Buffer: PBS pH 7.4 (for bio-samples) or MeOH/DMSO (for small molecules).

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve Azide-Tagged Target in reaction solvent (conc. 1–10 mg/mL preferred for fast kinetics).[1]

    • Add DBCO-Probe (1.5 – 2.0 molar equivalents).[1]

    • Note: SPAAC is second-order kinetics.[1] Higher concentrations dramatically increase reaction rate.

  • Incubation:

    • Incubate at RT for 2–12 hours.

    • Optimization: If the reaction is slow, increase temperature to 37°C. Do not exceed 50°C to avoid azide decomposition.

  • Monitoring:

    • LC-MS: Look for the disappearance of the Azide starting material and appearance of the Triazole adduct.

    • UV-Vis: DBCO has a characteristic absorbance at ~309 nm.[1] As the triazole forms, this peak decreases.

  • Quenching (Optional):

    • If excess DBCO persists and interferes with downstream applications, add excess Sodium Azide (NaN3) or a small azide-containing scavenger to consume unreacted DBCO.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete NeutralizationThe HCl salt of 4-azidopiperidine requires at least 1 eq of base to free the amine.[1] Use 3–4 eq of DIPEA total.
Slow SPAAC Kinetics Steric HindranceThe secondary azide on the piperidine ring is more sterically hindered than a primary alkyl azide. Increase DBCO equivalents (up to 5x) or time (overnight).
Precipitation Solubility MismatchDBCO reagents are often hydrophobic. Add 5–20% DMSO or DMF to the aqueous buffer to maintain solubility.
Side Products Thiol-Yne ReactionStrained alkynes (DBCO) can react with free thiols (cysteines) if left too long.[1] Alkylate free thiols with iodoacetamide before adding DBCO if this is a risk.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society, 126(46), 15046–15047. Link

  • Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition, 49(50), 9422–9425. Link

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Debets, M. F., et al. (2011). "Bioconjugation with Strained Alkynes and Azides." Accounts of Chemical Research, 44(9), 805–815. Link

Troubleshooting & Optimization

Removing copper catalyst after 4-Azidopiperidine cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Copper Catalyst Removal Post-4-Azidopiperidine Cycloaddition Ticket ID: CuAAC-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Purification Support Hub

You are likely facing a persistent blue/green tint in your product or high residual copper values (ppm) in your ICP-MS data.

The Core Problem: The reaction between 4-azidopiperidine and a terminal alkyne creates a 1,2,3-triazole linked to a piperidine ring. This specific molecular architecture creates a "perfect storm" for copper retention. The piperidine nitrogen (secondary amine) and the triazole nitrogens act as a bidentate or tridentate ligand system , chelating the Copper(I/II) catalyst with high affinity (


). Standard aqueous washes often fail because the Cu-Product complex is thermodynamically stable and organic-soluble.

This guide provides three tiers of troubleshooting, ranked from "Standard" to "Aggressive."

Module 1: Liquid-Liquid Extraction (LLE) Optimization

User Question: I washed my reaction mixture with water and brine, but the organic layer is still green. Why isn't the copper leaving?

Technical Diagnosis: Water alone cannot break the coordination bond between the copper and your piperidine-triazole product. You must introduce a competitive ligand that binds copper stronger than your product does.

Protocol A: The Ammonia/EDTA Synergistic Wash

This is the most effective LLE method for amine-containing click products.

Reagents:

  • Buffer A: 10% NH₄OH (aq) saturated with NH₄Cl.

  • Buffer B: 0.1 M Na₂EDTA (adjusted to pH 8–9).

Step-by-Step Workflow:

  • Dilution: Dilute your reaction mixture (usually in DCM or EtOAc) with an equal volume of solvent.

  • The "Blue" Wash: Wash the organic phase with Buffer A (1:1 volume).

    • Mechanism:[1][2][3] Ammonia coordinates Cu(II) to form

      
      , which is deep blue and water-soluble. The NH₄Cl buffers the pH to prevent emulsification of the piperidine.
      
    • Observation: The aqueous layer should turn bright blue.

  • The Chelation Wash: Wash the organic phase with Buffer B .

    • Mechanism:[1][2][3] EDTA scavenges residual Cu species that ammonia missed.

  • Final Rinse: Wash with brine to remove residual EDTA/Ammonia.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it can sometimes trap polar amines.

Troubleshooting Check:

  • Still Green? If the organic layer remains colored, your product is likely acting as a phase-transfer catalyst for the copper. Proceed to Module 2 .

Module 2: Solid-Phase Scavenging (The Industrial Standard)

User Question: LLE is forming emulsions, or the copper levels are still >50 ppm. What is the next step?

Technical Diagnosis: For piperidine derivatives, liquid extraction often fails due to the surfactant-like nature of the protonated amine. Solid-phase scavengers (functionalized silica or polymers) are required to physically sequestrate the metal.

Scavenger Selection Guide

Not all scavengers work for amines. You must avoid acidic scavengers that will bind your product (the piperidine) instead of the copper.

Scavenger TypeFunctional GroupMechanismCompatibility with 4-AzidopiperidineEfficiency
Thiol (Si-Thiol) -SHSoft-Soft interaction (Preferred for Cu(I))High (Does not bind amines)Excellent (<5 ppm)
Thiourea -NH-CS-NH-ChelatingHigh (Specific for Pd/Cu)Good
Carboxylic Acid -COOHIon ExchangeLow (Will bind the piperidine amine)DO NOT USE
Diamine -NH-CH₂-NH₂ChelationMedium (Competes with product)Moderate
Protocol B: The "Stir and Filter" Method
  • Dissolution: Dissolve crude product in THF or MeOH (10 mL solvent per g of product).

  • Loading: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

    • Ratio: Add 4 equivalents of scavenger relative to the copper catalyst used (not the product).

  • Incubation: Stir at 40°C for 4 hours .

    • Note: Heat is crucial to overcome the kinetic barrier of the Cu-Product complex.

  • Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

  • Analysis: The filtrate should be colorless.

Module 3: Visualizing the Problem (Why it Sticks)

To understand why this specific reaction is difficult, review the coordination logic below. The diagram illustrates the "Chelation Trap" formed by the 4-azidopiperidine moiety.

CopperChelation cluster_0 The Problem: Multidentate Binding Cu Copper Catalyst (Cu+ / Cu2+) Complex Stable Chelate Complex (Organic Soluble) Cu->Complex Forms Triazole Triazole Ring (N2/N3 Donors) Triazole->Cu Coordination Piperidine Piperidine Nitrogen (Secondary Amine) Piperidine->Cu Chelation Loop Scavenger Thiol Scavenger (Si-SH) Complex->Scavenger Treatment Product Purified 4-Azidopiperidine Derivative Complex->Product Product Released Waste Cu-S-Silica (Solid Waste) Scavenger->Waste Irreversible Binding

Figure 1: The "Chelation Trap" mechanism showing how the piperidine and triazole moieties bind copper, and how Thiol scavengers break this bond through superior affinity.

Module 4: Analytical Verification (QC)

User Question: The solution looks clear, but is it pharma-grade pure?

Technical Diagnosis: Visual inspection is insufficient. Copper solutions can appear colorless at concentrations <50 ppm, yet this exceeds the ICH Q3D guideline limit (typically <25 ppm for oral, <2.5 ppm for parenteral).

Quick Spot Test (Qualitative)

If you do not have immediate access to ICP-MS:

  • Take 1 mg of your product.

  • Dissolve in 0.5 mL ethanol.

  • Add 1 drop of Sodium Diethyldithiocarbamate solution (0.1% in water).

  • Result: A yellow/brown precipitate indicates Cu > 10 ppm.

Quantitative Standard (ICP-MS)

For regulatory filing, you must validate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following USP <233> protocols.

  • Digestion: Microwave digestion in HNO₃.

  • Interference: High organic content (C) can interfere; ensure complete digestion or use Carbon-correction modes on the MS.

References

  • Removing Copper from Product Streams

    • Title: Removal of Copper from Product Streams Using Solid-Phase Scavengers
    • Source: Organic Process Research & Development (OPRD)
    • URL:[Link]

  • Chelation Mechanics

    • Title: Polytriazoles as Copper(I)
    • Source: Science
    • URL:[Link]

  • Regulatory Limits (ICH Q3D)

    • Title: ICH Guideline Q3D on Elemental Impurities[4]

    • Source: European Medicines Agency (EMA)
    • URL:[Link]

  • General CuAAC Workup

    • Title: A Step-by-Step Guide to Click Chemistry Workup
    • Source: Sharpless Lab / Scripps Research
    • URL:[Link]

Sources

Preventing azide decomposition during 4-Azidopiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Azide Decomposition and Ensuring Laboratory Safety

Welcome to the Technical Support Center for the synthesis of 4-azidopiperidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and, most importantly, safe. The synthesis of organic azides like 4-azidopiperidine is a common procedure in drug discovery and chemical biology, particularly for its use in "click chemistry." However, the azide functional group is energetic and requires careful handling to prevent hazardous decomposition.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the specific challenges you may encounter.

Part 1: Core Principles of Organic Azide Stability

Before initiating any synthesis, it is crucial to understand the factors that govern the stability of organic azides. These compounds are metastable, meaning they can decompose rapidly and exothermically, releasing nitrogen gas.[2] This decomposition can be initiated by heat, light, friction, or shock.[3][4]

Key Stability Metrics

Two primary guidelines help in assessing the potential hazard of an organic azide:

  • The Carbon-to-Nitrogen (C/N) Ratio: This rule compares the number of carbon atoms to the number of nitrogen atoms in the molecule. A higher C/N ratio generally indicates greater stability.[5]

  • The Rule of Six: This empirical rule suggests that for a compound to be relatively safe, there should be at least six non-energetic atoms (like carbon) for every energetic functional group (like an azide).[3]

For 4-azidopiperidine (C₅H₁₀N₄), the C/N ratio is less than one (5 carbons to 4 nitrogens), and it does not satisfy the "Rule of Six." This places it in a category of compounds that must be handled with significant caution, should not be isolated in large quantities, and are best stored in dilute solutions.[1][3]

Stability Guideline Equation / Rule Application to 4-Azidopiperidine (C₅H₁₀N₄) Safety Implication
Carbon/Nitrogen Content (NC + NO) / NN ≥ 3(5 + 0) / 4 = 1.25Falls between 1 and 3. Can be synthesized and isolated in small amounts (<5g) but must be stored cold and in dilute solution (<1M).[1]
Rule of Six ≥ 6 carbons per azide group5 carbons per azide groupFails the rule. Indicates a higher potential for explosive decomposition. Handle with extreme care.[3]
Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and synthesis of 4-azidopiperidine.

Q1: What are the primary hazards I should be aware of when synthesizing 4-azidopiperidine?

The two main hazards are:

  • Explosive Decomposition: As a low molecular weight organic azide, 4-azidopiperidine can decompose violently when subjected to heat, shock, or friction.[4] This is particularly dangerous when the compound is in a concentrated or pure state.

  • Formation of Hydrazoic Acid (HN₃): Mixing azide salts (like sodium azide) with acid creates hydrazoic acid.[3][6] This substance is highly toxic, volatile, and explosive. Accidental acidification during workup is a critical risk that must be avoided.[3]

Q2: What personal protective equipment (PPE) is mandatory for this synthesis?

Standard PPE is insufficient. You must use:

  • A certified chemical fume hood.

  • A blast shield positioned between you and the experiment.

  • A face shield and safety glasses.

  • Chemically resistant gloves and a flame-resistant lab coat.

Q3: Are there any solvents or reagents I must absolutely avoid?

Yes. Never use halogenated solvents like dichloromethane (DCM) or chloroform with azides.[3][4] Azide ions can react with these solvents to form diazidomethane and triazidomethane, respectively, which are extremely unstable and explosive.[4][7] Additionally, avoid contact with heavy metals (e.g., copper, lead, silver, mercury) as they can form highly shock-sensitive metal azides.[3][6] Always use plastic or glass spatulas for handling azide reagents.[4]

Q4: How should I store the sodium azide reagent and the final 4-azidopiperidine product?

  • Sodium Azide: Store in a tightly sealed, clearly labeled container away from acids and metals.[7]

  • 4-Azidopiperidine: It is safest to store this compound as a dilute solution (≤1 M) at low temperatures (-18 °C is recommended) and protected from light.[3][4] Avoid storing the neat (pure) compound, especially in quantities greater than a few grams.[1]

Part 3: Troubleshooting Guide for Synthesis

This guide addresses specific problems that can arise during the synthesis, which typically proceeds via a nucleophilic substitution (Sₙ2) reaction on a suitable piperidine precursor.

Scenario 1: The Azidation Reaction is Slow or Incomplete

Question: My reaction to displace a tosylate or mesylate group with sodium azide is not going to completion at room temperature. Can I heat the reaction to speed it up?

Answer: Heating azide reactions is extremely hazardous and is a primary cause of accidents. The thermal stability of organic azides decreases with electron-withdrawing groups, and localized heating can initiate decomposition.[5][8]

Solutions (Instead of Aggressive Heating):

  • Moderate Temperature Control: Gently warm the reaction to a controlled temperature (e.g., 40-50 °C) behind a blast shield, but only after a thorough risk assessment. Never heat neat azide compounds.

  • Optimize the Solvent: Use a polar aprotic solvent like DMF or DMSO to better solvate the azide nucleophile and increase reaction rates at lower temperatures.

  • Increase Reaction Time: Allow the reaction to stir for a longer period (24-48 hours) at room temperature.

  • Use a Phase-Transfer Catalyst: For reactions in biphasic systems, a catalyst like tetrabutylammonium bromide can facilitate the transfer of the azide ion into the organic phase.

Scenario 2: Issues During Reaction Workup

Question: My reaction is complete, and I need to perform an aqueous workup. Can I use a standard acidic wash (e.g., 1M HCl) to remove basic impurities?

Answer: NO. This is extremely dangerous. As stated previously, adding acid to a solution containing residual sodium azide will generate highly toxic and explosive hydrazoic acid (HN₃).[3]

Safe Workup Protocol:

  • Quench Excess Azide (Optional but Recommended): Before any aqueous workup, you can quench residual azide using a reducing agent like triphenylphosphine, which forms a stable phosphine imine, or by carefully adding a solution of sodium nitrite under acidic conditions to decompose the azide to nitrogen gas.[6] This should be done with extreme care and proper planning.

  • Neutral or Basic Wash: Perform initial washes with water and/or a saturated sodium bicarbonate solution.

  • Weak Acid Wash: If an acidic wash is absolutely necessary, use a weak, buffered solution like saturated ammonium chloride (NH₄Cl) and add it slowly with vigorous stirring in an ice bath. Always monitor for any gas evolution.

Question: How can I safely remove the solvent and purify my product? Is distillation or rotary evaporation acceptable?

Answer: Never use distillation or rotary evaporation to concentrate solutions of low molecular weight azides to dryness. [4] The combination of heat and potential friction from rotating parts (especially ground glass joints) can initiate explosive decomposition.

Recommended Purification Methods:

  • Extraction: Carefully perform a liquid-liquid extraction to isolate the product in a suitable organic solvent.

  • Precipitation/Crystallization: If the product is a solid, it can be precipitated or crystallized from solution, ideally at low temperatures.

  • Column Chromatography: This can be performed, but the azide should not be concentrated on the column. Elute the compound and use the resulting fractions directly in the next step if possible. Avoid letting the silica gel dry out completely until the column has been thoroughly flushed of all azide-containing material.

Part 4: Experimental Workflow and Protocols
Visualizing a Safe Synthesis Workflow

The following diagram outlines the critical decision-making process for a safe synthesis.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_workup Workup & Purification Phase start Start: Synthesize 4-Azidopiperidine risk_assessment 1. Risk Assessment - Check C/N Ratio & Rule of Six - Review MSDS for all reagents start->risk_assessment ppe 2. Select Proper PPE - Blast Shield - Face Shield risk_assessment->ppe reagent_check 3. Verify Reagent Compatibility - NO Halogenated Solvents - NO Heavy Metals ppe->reagent_check reaction_setup 4. Reaction Setup - Use clean glassware - Inert atmosphere if needed reagent_check->reaction_setup temp_control 5. Strict Temperature Control - Ice bath for additions - Avoid aggressive heating reaction_setup->temp_control monitoring 6. Monitor Reaction - TLC or LCMS - Watch for gas evolution temp_control->monitoring quench 7. Safe Quench & Workup - AVOID strong acids - Use weak buffers (e.g., NH4Cl) monitoring->quench purify 8. Safe Purification - NO distillation to dryness - Prefer extraction or low-temp crystallization quench->purify storage 9. Proper Storage - Dilute solution (<1M) - Cold & Dark (-18°C) purify->storage

Caption: Decision workflow for safe 4-azidopiperidine synthesis.

Example Protocol: Synthesis of N-Boc-4-azidopiperidine

This protocol details the conversion of a commercially available, protected 4-hydroxypiperidine to the corresponding azide. The Boc-protecting group enhances stability and simplifies handling.

Reaction A N-Boc-4-hydroxypiperidine B N-Boc-4-mesyloxypiperidine A->B  1. MsCl, Et3N  CH2Cl2 (Use with caution*), 0°C to RT C N-Boc-4-azidopiperidine B->C  2. NaN3  DMF, 50°C note *Note: While DCM is often used for mesylation, its use in a process involving azides requires extreme care to ensure it is completely removed before the azide step to prevent formation of diazidomethane. An alternative non-halogenated solvent is preferable if possible.

Caption: Two-step synthesis of N-Boc-4-azidopiperidine.

Step 1: Mesylation of N-Boc-4-hydroxypiperidine

  • In a fume hood behind a blast shield, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in a suitable solvent (e.g., THF or 2-MeTHF) and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis indicates complete consumption of the starting material.

  • Work up the reaction by washing with water and brine. Dry the organic layer over sodium sulfate, filter, and carefully concentrate under reduced pressure. Ensure all solvent is removed, but do not overheat the residue. The resulting N-Boc-4-mesyloxypiperidine is typically used in the next step without further purification.

Step 2: Azidation

  • Dissolve the crude mesylate from Step 1 in DMF.

  • Add sodium azide (NaN₃, 2.0-3.0 eq) portion-wise. Use a plastic spatula.

  • Heat the mixture to a carefully controlled temperature (e.g., 50 °C) behind a blast shield and monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Wash thoroughly with water multiple times to remove DMF and residual sodium azide, followed by a brine wash.

  • Dry the organic layer over sodium sulfate, filter, and concentrate via rotary evaporation with the bath temperature kept as low as possible . DO NOT concentrate to complete dryness. It is safer to leave the final product as a solution in a stable solvent for storage.

References
  • University of Pittsburgh Safety Manual. (2013). Safe Handling of Azides. [Link]

  • University College Dublin School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • Bräse, S., et al. (2014). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Organic Process Research & Development.
  • Wikipedia. (n.d.). Azide. [Link]

  • University of California, Santa Barbara EH&S. (n.d.). Azide Compounds. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. [Link]

  • ResearchGate. (2011). A study on the thermal stability of organic azides. [Link]

  • Kamlet, M. J. (2013). Organic Azides as Cross-Linkers in Material Sciences. Polymers (Basel). [Link]

Sources

Validation & Comparative

Comparative Guide: Piperidine-Based Click Reagents in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Rigid Linker Systems for PROTACs and Macrocycles

Executive Summary: The "Rigid-Basic" Advantage

In the rational design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and macrocyclic peptides—the linker is no longer viewed as a passive connector. It is a determinant of ternary complex stability, cell permeability, and metabolic fate.

This guide compares Piperidine-functionalized click reagents (specifically 4-ethynylpiperidine and


-propargyl piperidine) against their primary alternatives: Morpholine analogs  and Acyclic (Alkyl/PEG) linkers .

Key Takeaway: Piperidine reagents offer a unique "Rigid-Basic" profile. The saturated ring restricts conformational entropy (improving target binding thermodynamics), while the basic nitrogen (


 ~10-11) ensures high aqueous solubility via protonation. However, this comes at the cost of metabolic liability compared to the morpholine scaffold.

Comparative Performance Analysis

Physicochemical Profile: Piperidine vs. Morpholine vs. PEG

The following data synthesizes performance metrics for click-generated linkers using these three distinct scaffolds.

FeaturePiperidine Scaffolds (e.g., 4-ethynylpiperidine)Morpholine Scaffolds (e.g., 4-ethynylmorpholine)Acyclic Scaffolds (e.g., Propargyl amine/PEG)
Conformation High Rigidity (Chair conformation)High Rigidity (Chair conformation)High Flexibility (High entropy penalty)
Basicity (

)
High (~10.8) (Solubility handle)Moderate (~8.3) (Physiological buffer zone)Variable (Depends on chain length)
Lipophilicity (

LogP)
Low (when protonated)Moderate to LowVariable (PEG is hydrophilic)
Metabolic Stability Low to Moderate (Susceptible to CYP450

-dealkylation)
High (Ether oxygen reduces oxidative susceptibility)High (PEG is generally inert)
CuAAC Kinetics Accelerated (Tertiary amine can act as internal ligand)StandardStandard
Primary Utility Solubility enhancement in hydrophobic warheads; PROTACs requiring rigid exit vectors.Balanced DMPK profiles; CNS-active compounds.Spanning long distances; exploring initial structure-activity relationships (SAR).
The "Click" Effect on Basicity

A critical, often overlooked factor is how the formation of the triazole ring (via CuAAC) alters the basicity of the piperidine nitrogen.

  • Mechanism: The 1,2,3-triazole formed during the click reaction is electron-withdrawing.

  • Impact: If the triazole is directly attached to the piperidine nitrogen (via an

    
    -propargyl linkage), the 
    
    
    
    of the piperidine drops by approximately 1.5–2.0 units.
  • Design Consequence: To maintain the "solubility handle" effect (high

    
    ), use 4-ethynylpiperidine  (carbon-linked) rather than 
    
    
    
    -propargyl piperidine.

Decision Logic: Selecting the Right Reagent

The choice between piperidine and morpholine often dictates the success of a PROTAC degrader.

LinkerSelection Start Select Click Handle Solubility Is the Warhead Highly Lipophilic? Start->Solubility Metabolism Is Metabolic Stability (Microsomes) Critical? Solubility->Metabolism No (Solubility OK) Piperidine USE PIPERIDINE (4-Ethynylpiperidine) High Solubility + Rigidity Solubility->Piperidine Yes (Need Ionizable Center) Rigidity Is Ternary Complex Unstable? Metabolism->Rigidity No Morpholine USE MORPHOLINE (4-Ethynylmorpholine) Balanced DMPK + Stability Metabolism->Morpholine Yes (Avoid CYP oxidation) Rigidity->Piperidine Yes (Need Pre-organization) PEG USE PEG/ALKYL (Propargyl-PEGn) Distance Scanning Rigidity->PEG No (Need Flexibility)

Figure 1: Decision tree for selecting click reagents based on physicochemical constraints of the target molecule.

Experimental Protocols

Protocol A: CuAAC with Basic Piperidine Reagents (The "Buffering" Rule)

Context: Piperidine is a strong base. Standard unbuffered CuAAC conditions can lead to pH fluctuations that destabilize the Cu(I) catalyst or cause copper sequestration by the piperidine nitrogen, halting the reaction.

Reagents:

  • Alkyne: 4-Ethynylpiperidine HCl salt (1.0 equiv)

  • Azide: Target-Linker-Azide (1.0 equiv)

  • Catalyst: CuSO

    
    ·5H
    
    
    
    O (0.1 equiv)
  • Ligand: THPTA (0.5 equiv) – Essential to outcompete piperidine for Cu binding.

  • Reductant: Sodium Ascorbate (0.5 equiv)

  • Buffer: 100 mM Potassium Phosphate (pH 7.5) or HEPES.

Step-by-Step Methodology:

  • Ligand Complexation (Critical): Premix CuSO

    
     and THPTA in water. Incubate for 5 minutes. The solution should turn light blue. Why: This forms the catalytic core before the piperidine can sequester the copper.
    
  • Substrate Dissolution: Dissolve the Azide and Piperidine-Alkyne in a 1:1 mixture of Buffer (pH 7.5) and

    
    -BuOH (or DMSO if insoluble).
    
    • Note: If using the HCl salt of piperidine, the buffer is mandatory to neutralize the salt for the reaction to proceed, while keeping the pH stable.

  • Initiation: Add the Cu-THPTA complex to the substrate mixture.

  • Reduction: Add Sodium Ascorbate last. Flush the headspace with N

    
    .
    
  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Success Marker: Look for the +65 Da shift (triazole formation) and the specific retention time shift due to the basic piperidine amine.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Context: To verify if the piperidine linker is a metabolic liability compared to morpholine.

  • Incubation: Incubate the Click-Product (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: Piperidine linkers often show higher intrinsic clearance (

      
      ) due to 
      
      
      
      -carbon oxidation/ring opening compared to morpholine analogs.

Mechanistic Visualization: The Piperidine "Trap"

Understanding why piperidine reagents require specific handling during synthesis (Copper sequestration) and in vivo (Metabolism).

PiperidineMechanisms cluster_0 Synthesis Challenge: Catalyst Poisoning cluster_1 In Vivo Challenge: Metabolism Pip_N Piperidine Nitrogen (Basic Amine) Cu_Cat Cu(I) Catalyst Pip_N->Cu_Cat Sequesters Complex Inactive Cu-Amine Complex Cu_Cat->Complex Precipitates/Stalls THPTA THPTA Ligand (Protector) THPTA->Cu_Cat High Affinity Binding THPTA->Complex Prevents Pip_Ring Piperidine Ring CYP CYP450 Enzymes Pip_Ring->CYP Substrate Oxidation Alpha-Carbon Oxidation CYP->Oxidation RingOpen Ring Opening / N-Dealkylation Oxidation->RingOpen Loss of Linker Integrity

Figure 2: (Left) Mechanism of copper catalyst poisoning by basic piperidine amines. (Right) Metabolic degradation pathway of piperidine linkers via CYP450.

References

  • Bembenek, S. D., et al. (2021). "The Role of Linker Rigidity in PROTAC Design." Journal of Medicinal Chemistry. [Link]

  • Testa, A., et al. (2020). "3D-Linker Strategy for PROTACs: Piperazine and Piperidine as Rigid Scaffolds." Angewandte Chemie International Edition. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in Living Systems (Click Chemistry Kinetics)." Nature Chemical Biology. [Link]

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation (THPTA Protocols)." Current Protocols in Chemical Biology. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Azidopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a key reagent in bioconjugation and click chemistry, 4-azidopiperidine hydrochloride is invaluable to researchers in drug development and chemical biology. However, its utility is matched by its potential hazards. The presence of the azide functional group (-N₃) classifies this compound as energetic, possessing both explosive and toxic properties that demand rigorous, informed handling and disposal protocols.[1] This guide provides a comprehensive framework for the safe management and disposal of 4-azidopiperidine hydrochloride, ensuring the protection of laboratory personnel and compliance with safety standards. Our focus is on explaining the causality behind each procedural step, creating a self-validating system of safety that builds trust and expertise.

Part 1: Hazard Assessment & Core Safety Principles

Understanding the "why" behind safety protocols is paramount. The disposal plan for 4-azidopiperidine hydrochloride is dictated by the inherent chemical risks of the azide functional group.

The Dual Nature of Azide Hazards
  • Explosive Instability: Organic azides are energetic compounds that can decompose violently when subjected to external energy sources such as shock, friction, heat, or light.[1][2] While stability varies, low molecular weight azides are generally more hazardous.[2] The stability of an organic azide can be broadly assessed by metrics like the Carbon-to-Nitrogen (C/N) ratio; a higher nitrogen content often correlates with increased instability.[1]

  • High Acute Toxicity: The azide ion is acutely toxic and functions similarly to cyanide. Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.[2]

Critical Incompatibilities

Accidental mixing of azide waste with incompatible materials is a primary cause of laboratory incidents. The following substances must be rigorously excluded from azide waste streams.

Incompatible MaterialHazardous Product FormedRationale & Causality
Acids Hydrazoic Acid (HN₃)Contact with acids protonates the azide ion, forming hydrazoic acid, which is a highly toxic, volatile, and explosive gas.[1][3] This is especially critical for hydrochloride salts, which are inherently acidic.
Heavy Metals & Salts Heavy Metal Azides (e.g., Lead Azide, Copper Azide)Azides react with heavy metals like lead, copper, silver, and mercury to form extremely shock-sensitive and explosive inorganic azide salts.[3][4] This is the primary reason azide waste must never be poured down the drain, as it can react with metal plumbing.[3][4]
Metal Implements Metal AzidesUsing metal spatulas or stir bars can lead to scratching and friction, potentially initiating decomposition or forming trace amounts of dangerous metal azides.[1][5] Always use plastic, ceramic, or Teflon-coated tools.[3][5]
Halogenated Solvents Di- and Tri-azidomethaneReactions with solvents like dichloromethane (DCM) or chloroform can form explosively unstable poly-azidomethanes.[1][2]

Part 2: Step-by-Step Disposal Protocols

Disposal procedures must be methodical and segregated. All azide-containing materials, including dilute solutions and contaminated items, must be treated as hazardous waste and disposed of through your institution's Environmental Health & Safety (EHS) office.[1][6]

Protocol A: Direct Disposal of Solid Waste & Concentrated Solutions

This protocol applies to unused or expired 4-azidopiperidine hydrochloride, reaction residues, and concentrated solutions (>1% w/v).

  • Container Selection: Choose a clean, non-metal, wide-mouthed container with a secure, screw-on cap. Glass or high-density polyethylene (HDPE) is recommended.

  • Transfer: Carefully transfer the solid waste into the designated container using only plastic or ceramic spatulas.[3] If transferring a solution, use a compatible funnel. Perform all transfers within a certified chemical fume hood.

  • Labeling: Immediately affix a hazardous waste label to the container. Clearly write "Azide Contaminated Waste," list the chemical name "4-Azidopiperidine hydrochloride," and specify any other compatible constituents.[1] Note the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated, cool, and dark secondary containment bin away from incompatible materials, particularly acids.[2][7]

  • EHS Pickup: Arrange for disposal through your institution's EHS department. Do not allow waste to accumulate.

Protocol B: Management of Dilute Aqueous Waste Streams (<1% w/v)

Even dilute solutions pose a significant risk if disposed of improperly.[3]

  • Collection: Collect all dilute aqueous waste containing 4-azidopiperidine hydrochloride in a dedicated, clearly labeled glass or HDPE container.

  • pH Adjustment (Critical Step): Before sealing the container for storage, check the pH of the collected solution. Adjust the pH to be slightly basic (pH > 9) by adding a dilute solution of sodium hydroxide or sodium bicarbonate.

    • Causality: Maintaining a basic pH prevents the formation of volatile and explosive hydrazoic acid.[5][6]

  • Storage & Disposal: Securely cap the container and store it in secondary containment. Dispose of the neutralized solution through your EHS office, following the labeling procedures in Protocol A.

Protocol C: Decontamination of Glassware and Equipment

Proper decontamination prevents the accumulation of explosive residues on laboratory equipment.

  • Initial Rinse (in Fume Hood): Rinse the contaminated glassware or equipment three times with a small amount of a basic solution, such as a pH > 9 buffer or a 5% sodium carbonate solution.[6]

    • Causality: The basic rinse neutralizes any acidic residues and ensures the azide remains in its less volatile ionic form.

  • Collect Rinsate: Collect all rinsate in your designated "Azide Contaminated Waste" container for dilute aqueous streams (Protocol B).

  • Secondary Cleaning: After the initial decontamination rinse, the glassware can be washed with standard laboratory detergent and water.

  • Final Rinse: A final rinse with 70% ethanol can be performed for complete decontamination.[6]

Part 3: Emergency Procedures - Spill Management

Immediate and correct response to a spill is critical to mitigating risk.

Spill ScenarioImmediate Action Plan
Small Spill (<1g or <20mL) within a Fume Hood 1. Alert colleagues in the immediate area. 2. Ensure you are wearing appropriate PPE (lab coat, safety glasses, double nitrile gloves). 3. Cover liquid spills with an absorbent material (e.g., vermiculite or sand).[5] 4. For solids, gently sweep them up with a plastic dustpan, avoiding dust generation.[8] 5. Decontaminate the spill surface with a pH > 9 buffer solution.[5][6] 6. Collect all contaminated materials into a sealed, non-metal container and label it as "Azide Contaminated Waste."[5][6]
Large Spill (>1g or >20mL) or Any Spill Outside a Fume Hood 1. Secure the area and warn others.[6] 2. IMMEDIATELY EVACUATE THE LABORATORY. [6] 3. Post "Do Not Enter" signs on the lab doors.[6] 4. Contact your institution's EHS and emergency response team from a safe location.[6] Do not attempt to clean up a large spill yourself.

Part 4: Visual Workflow for Azide Waste Management

The following decision tree provides a clear, logical pathway for managing waste generated from experiments involving 4-azidopiperidine hydrochloride.

G Start Azide Waste Generated (4-Azidopiperidine HCl) WasteType What is the waste type? Start->WasteType SolidWaste Solid Waste (Reagent, Contaminated PPE, etc.) WasteType->SolidWaste Solid / Contaminated Items LiquidWaste Liquid Waste Stream WasteType->LiquidWaste Liquid PackageSolid 1. Use non-metal tools. 2. Package in labeled, sealed container. SolidWaste->PackageSolid Concentration Is it a dilute aqueous stream? LiquidWaste->Concentration Concentrated No (Concentrated or Organic Solvent) Concentration->Concentrated No Dilute Yes (<1% w/v Aqueous) Concentration->Dilute Yes PackageLiquid 1. Collect in separate, labeled container. 2. Do NOT mix with other waste. Concentrated->PackageLiquid AdjustPH Adjust pH to > 9 with dilute base. Dilute->AdjustPH EHS Arrange Disposal via Institutional EHS PackageSolid->EHS PackageLiquid->EHS AdjustPH->PackageLiquid

Caption: Decision workflow for segregating and preparing azide waste.

By adhering to these detailed protocols, researchers can confidently and safely manage the disposal of 4-azidopiperidine hydrochloride, ensuring a secure laboratory environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority for waste management in your facility.

References

  • University of Pittsburgh, "Safe Handling of Azides," safety.pitt.edu, February 1, 2013. Link

  • Department of Chemistry and Chemical Biology, UNM, "Standard Operating Procedure: Safe Handling of Azido Compounds," February 16, 2021. Link

  • University of Victoria, "Azides - Safe Work Procedure (SWP – 004)," uvic.ca, May 18, 2022. Link

  • The Waite, "Hazard Alert: Use and disposal of inorganic azides," adelaide.edu.au, August 15, 2017. Link

  • University College Dublin, "School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials," ucd.ie, April 1, 2018. Link

  • Case Western Reserve University, "Handling Azide Compounds - Laboratory Safety Standard Operating Procedure (SOP)," July 16, 2018. Link

  • University of California, Berkeley, "Safe Handling of Sodium Azide (SAZ)," ehs.berkeley.edu. Link

  • U.S. Environmental Protection Agency, "DISPOSAL OF SODIUM AZIDE," epa.gov. Link

  • Sigma-Aldrich, "SAFETY DATA SHEET - Piperidine," sigmaaldrich.com, September 23, 2025. Link

  • Fisher Scientific, "SAFETY DATA SHEET - 4-Piperidone monohydrate hydrochloride," fishersci.com, December 24, 2021. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.